molecular formula C8H4BrFN2O2 B7857220 6-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid

6-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No.: B7857220
M. Wt: 259.03 g/mol
InChI Key: MGXIGYUASCWVSB-UHFFFAOYSA-N
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Description

6-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic aromatic organic compound characterized by the presence of bromine and fluorine atoms on an imidazo[1,2-a]pyridine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For example, a halogenated pyridine derivative can undergo cyclization with an amine source in the presence of a suitable catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Conversion of the bromine atom to a higher oxidation state.

  • Reduction: Reduction of the fluorine atom or other functional groups.

  • Substitution: Replacement of the bromine or fluorine atoms with other groups.

Common Reagents and Conditions:

  • Oxidation reactions may use oxidizing agents like potassium permanganate or chromium(VI) oxide.

  • Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

  • Substitution reactions often involve nucleophiles and suitable solvents.

Major Products Formed:

  • Oxidation can yield brominated or fluorinated derivatives.

  • Reduction can produce partially reduced forms of the compound.

  • Substitution reactions can result in a variety of substituted imidazo[1,2-a]pyridines.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a building block for the synthesis of more complex molecules. It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Biology: In biological research, 6-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid can be utilized as a probe to study biological systems. Its fluorescence properties make it useful in imaging and tracking cellular processes.

Medicine: This compound has potential medicinal applications, particularly in the development of pharmaceuticals. It can be used as a precursor for drugs targeting various diseases, including cancer and infectious diseases.

Industry: In the chemical industry, this compound is used in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 6-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system or disease being targeted.

Comparison with Similar Compounds

  • 6-Bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid

  • 6-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride

Uniqueness: this compound is unique due to its specific substitution pattern on the imidazo[1,2-a]pyridine ring, which influences its reactivity and potential applications. The presence of both bromine and fluorine atoms provides distinct chemical properties compared to similar compounds.

Properties

IUPAC Name

6-bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrFN2O2/c9-4-1-2-5-11-6(8(13)14)7(10)12(5)3-4/h1-3H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGXIGYUASCWVSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1Br)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid
Reactant of Route 2
6-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
6-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid
Reactant of Route 4
6-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid
Reactant of Route 5
6-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid
Reactant of Route 6
6-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid

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